8-Bromo-5-(bromomethyl)quinoline
Description
8-Bromo-5-(bromomethyl)quinoline is a brominated quinoline derivative characterized by a bromine atom at position 8 and a bromomethyl group (-CH2Br) at position 5 of the quinoline ring. This compound’s molecular formula is C10H7Br2N, with a molecular weight of 293.98 g/mol. The bromomethyl group at position 5 enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions or further functionalization . Its structural features are critical in medicinal chemistry and materials science, where substitution patterns on the quinoline core dictate biological activity and physicochemical properties .
Properties
CAS No. |
823803-53-8 |
|---|---|
Molecular Formula |
C10H7Br2N |
Molecular Weight |
300.98 g/mol |
IUPAC Name |
8-bromo-5-(bromomethyl)quinoline |
InChI |
InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)10-8(7)2-1-5-13-10/h1-5H,6H2 |
InChI Key |
CCGTXTZZGSGBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method is the radical bromination of 5-methylquinoline using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to facilitate the formation of the bromomethyl group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which is crucial for optimizing the bromination process and minimizing byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-(bromomethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in dehalogenated quinoline derivatives .
Scientific Research Applications
8-Bromo-5-(bromomethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of bioactive molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Bromo-5-(bromomethyl)quinoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
The unique reactivity and applications of 8-Bromo-5-(bromomethyl)quinoline are best understood through comparison with structurally related quinoline derivatives. Below is a detailed analysis:
Structural Analogues and Their Key Features
Table 1: Comparison of Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
